
Pentaquine: A Statistical Look at a Legacy
Antimalarial for Vivax Malaria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pentaquine

Cat. No.: B1209542 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative statistical analysis of the efficacy of Pentaquine, an early 8-aminoquinoline

antimalarial, based on available historical data from studies conducted in the mid-20th century.

This report synthesizes quantitative data, details experimental methodologies from the era, and

offers visualizations to contextualize its place in the history of malaria treatment.

Pentaquine, a compound belonging to the 8-aminoquinoline class of drugs, was among the

early synthetic antimalarials developed and tested for its efficacy against the relapsing forms of

vivax malaria. While it has since been largely superseded by its chemical relatives, primaquine

and tafenoquine, due to a more favorable therapeutic index, a review of its historical clinical

data offers valuable insights into the evolution of antimalarial drug development.

Comparative Efficacy of Pentaquine in Vivax Malaria
Clinical investigations of Pentaquine were most prominent in the late 1940s and 1950s, often

in combination with quinine, which was used to treat the acute blood-stage infection. The

primary goal of Pentaquine therapy was the radical cure of Plasmodium vivax malaria,

meaning the eradication of the dormant liver-stage parasites (hypnozoites) that cause relapses.

The following tables summarize the available efficacy data from key historical studies.
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Study
(Year)

Regimen
Patient
Population

Number of
Patients

Relapse
Rate

Citation

Hall and Latts

(1955)

Pentaquine

(30 mg) +

Quinine (2 g)

daily for 14

days

U.S. Soldiers

with Korean

Vivax Malaria

35 0% [1]

Hall and Latts

(1955)

Pentaquine

(60 mg) +

Quinine (2 g)

daily for 7

days

U.S. Soldiers

with Korean

Vivax Malaria

34 2.9% [1]

Hall and Latts

(1955)

Control (No

Pentaquine)

U.S. Soldiers

with Korean

Vivax Malaria

32 28.1% [1]

Straus and

Gennis

(1950)

Pentaquine +

Quinine

(dosage

varied)

Veterans with

Pacific-strain

Vivax Malaria

Not specified

in abstract
2% (approx.) [2][3]

Experimental Protocols of Historical Studies
The clinical trials conducted in the mid-20th century laid the groundwork for modern

methodologies but differed in several key aspects. The following outlines the general

experimental protocols of the era for evaluating antimalarial drugs like Pentaquine.

Patient Population: Studies were often conducted on military personnel returning from malaria-

endemic regions, such as the Pacific theater of World War II and the Korean War. These

populations were typically young, adult males.

Diagnosis: Diagnosis of malaria was primarily based on the microscopic identification of

parasites in blood smears.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14368020/
https://pubmed.ncbi.nlm.nih.gov/14368020/
https://pubmed.ncbi.nlm.nih.gov/14368020/
https://www.acpjournals.org/doi/pdf/10.7326/0003-4819-33-6-1413
https://www.acpjournals.org/doi/10.7326/0003-4819-33-6-1413
https://www.benchchem.com/product/b1209542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: Controlled studies were employed, with patients often assigned to different

treatment arms. A common design involved a control group that received treatment for the

acute malaria attack (e.g., with quinine or chloroquine) but no anti-relapse therapy.

Treatment Regimens:

Acute Phase: The initial febrile illness was treated with a blood schizonticide like quinine or

chloroquine.

Radical Cure Phase: Following the acute treatment, patients in the experimental arms would

receive an 8-aminoquinoline, such as Pentaquine, for a specified duration to target the liver-

stage parasites. Dosages and treatment durations were varied to determine the optimal

regimen.

Follow-up: Patients were monitored for several months to a year after treatment to observe for

relapses, which were confirmed by the reappearance of parasites in the blood.

Endpoints: The primary endpoint was the relapse rate, defined as the percentage of patients

who experienced a recurrence of vivax malaria after the initial treatment.

Visualizing Historical Clinical Trial Logic and Drug
Action
To better understand the context of these historical studies and the hypothesized mechanism of

Pentaquine, the following diagrams are provided.
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Caption: Workflow of a mid-20th century clinical trial for vivax malaria.
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Caption: Hypothesized mechanism of action for 8-aminoquinolines like Pentaquine.

Adverse Effects
The clinical use of 8-aminoquinolines, including Pentaquine, is associated with a risk of

hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Other

reported side effects for this class of drugs include gastrointestinal distress and
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methemoglobinemia. The toxicity profile of Pentaquine was a significant factor in its eventual

replacement by primaquine, which demonstrated a better safety margin in clinical studies. Early

reports indicated that the toxicity of Pentaquine could be significant at higher doses.

Conclusion
The statistical data from the 1950s demonstrate that Pentaquine, in combination with quinine,

was effective in achieving a radical cure for vivax malaria, with some regimens showing a 0%

relapse rate.[1] A study by Straus and Gennis in 1950 also reported a high cure rate of

approximately 98%.[2][3] However, concerns over its toxicity likely contributed to its limited

long-term use. The experimental protocols of the era, while foundational, lacked some of the

rigorous standards of modern clinical trials. This historical analysis underscores the critical

balance between efficacy and safety in drug development and highlights the iterative process

that has led to the safer and more effective antimalarial treatments available today.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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